

Physicochemical Properties of Cryptotanshinone: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Cryptonin*

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Introduction

Cryptotanshinone, a major bioactive diterpenoid quinone isolated from the dried root of *Salvia miltiorrhiza* Bunge (Danshen), has garnered significant attention in the scientific community for its diverse pharmacological activities.^{[1][2]} These activities, which include anti-cancer, anti-inflammatory, and neuroprotective effects, are intrinsically linked to its unique physicochemical properties.^{[2][3]} This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cryptotanshinone, detailed experimental protocols for their determination, and a visualization of its key signaling pathways to support further research and drug development endeavors.

Core Physicochemical Data

The fundamental physicochemical properties of Cryptotanshinone are summarized in the tables below for easy reference and comparison.

Table 1: General and Structural Properties

Property	Value	Source
Chemical Name	1,2,6,7,8,9-hexahydro-1,6,6-trimethyl-(R)-phenanthro[1,2-b]furan-10,11-dione	[1]
Common Names	Cryptotanshinon, Tanshinone C	[1]
CAS Registry Number	35825-57-1	[1]
Molecular Formula	C ₁₉ H ₂₀ O ₃	[1][3]
Molecular Weight	296.36 g/mol [1][3], 296.39 g/mol [4], 296.4 g/mol [5]	Various
Appearance	Orange-brown powder[1], Orange needle-like crystals[4]	[1][4]

Table 2: Physicochemical Parameters

Parameter	Value	Source
Melting Point	184 °C[1][3], 192 °C[6]	[1][3][6]
pKa	4.9	[4][7]
LogP (Octanol-Water Partition Coefficient)	3.44	[4]

Table 3: Solubility Profile

Solvent	Solubility	Source
Water	Insoluble ^{[1][3]} , Slightly soluble (0.00976 mg/mL) ^{[4][7]}	^{[1][3][4][7]}
Dimethyl sulfoxide (DMSO)	Soluble	^{[1][4]}
Methanol	Soluble	^{[1][4]}
Ethanol	Soluble	^{[1][4]}
Chloroform	Soluble	^{[1][4]}
Ether	Soluble	^{[1][4]}

Note: The solubility of Cryptotanshinone is pH-dependent, with a significant increase in alkaline conditions (pH 10-12).^{[1][3]}

Table 4: Spectroscopic Data

Technique	Key Data Points	Source
UV-Vis Spectroscopy	λ_{max} : 263 nm, 271 nm	^{[6][7]}
Mass Spectrometry (MS)	$[M+H]^+$ at m/z 297.3; Major fragments at m/z 251.2	^[8]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of Cryptotanshinone.

Determination of Melting Point

Principle: The melting point of a crystalline solid is a physical property used for identification and purity assessment. Pure compounds typically exhibit a sharp melting point range, while impurities tend to depress and broaden the melting range.^{[9][10]}

Methodology:

- **Sample Preparation:** A small amount of finely powdered Cryptotanshinone is packed into a capillary tube sealed at one end.[11] The packing should be compact to a height of 1-2 cm. [11]
- **Apparatus:** A calibrated melting point apparatus with a heating block and a thermometer is used.[9]
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.[9]
 - The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[9]
 - For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute as the expected melting point is approached.[12]
 - The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[11]
- **Reporting:** The melting point is reported as the range T1-T2.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of Cryptotanshinone can be determined by measuring the concentration of the saturated solution.

Methodology:

- **Sample Preparation:** An excess amount of Cryptotanshinone is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** The saturated solution is separated from the undissolved solid by centrifugation or filtration.

- **Quantification:** The concentration of Cryptotanshinone in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]
- **Reporting:** Solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The absorbance is proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.[13]

Methodology:

- **Sample Preparation:** A solution of Cryptotanshinone is prepared in a suitable solvent (e.g., methanol or ethanol) at a known concentration.[14] The solvent used should be transparent in the UV-Vis region of interest.[15]
- **Instrumentation:** A calibrated UV-Vis spectrophotometer is used.[13]
- **Procedure:**
 - The spectrophotometer is turned on and allowed to warm up.[13]
 - A cuvette filled with the solvent is used to measure the baseline (blank).[13]
 - The cuvette is then filled with the Cryptotanshinone solution, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).[16]
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum.

Mass Spectrometry (MS)

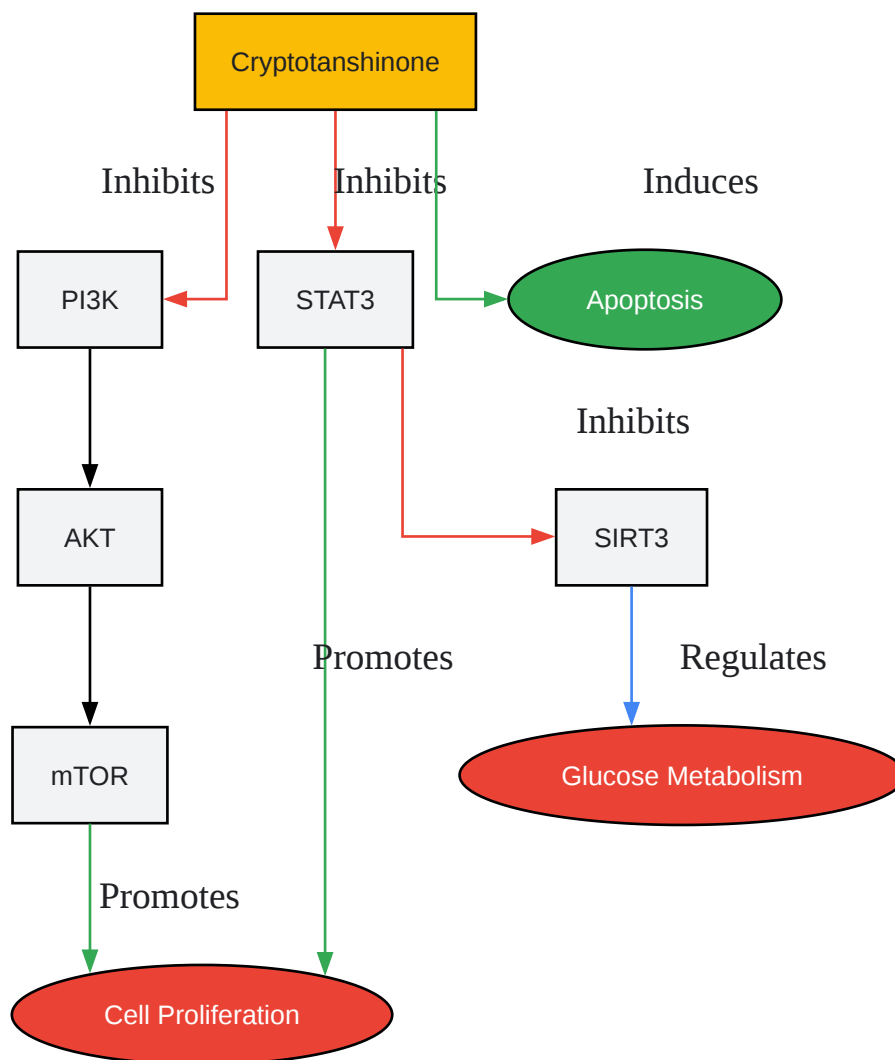
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and structure of the compound.

Methodology:

- **Sample Introduction:** A dilute solution of Cryptotanshinone is introduced into the mass spectrometer, often coupled with a separation technique like HPLC (LC-MS).[17]
- **Ionization:** The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI).[17]
- **Mass Analysis:** The ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of ions at each mass-to-charge ratio.
- **Data Analysis:** The resulting mass spectrum shows the molecular ion peak (e.g., $[M+H]^+$) and fragmentation patterns, which are used to confirm the molecular weight and elucidate the structure of Cryptotanshinone.[8]

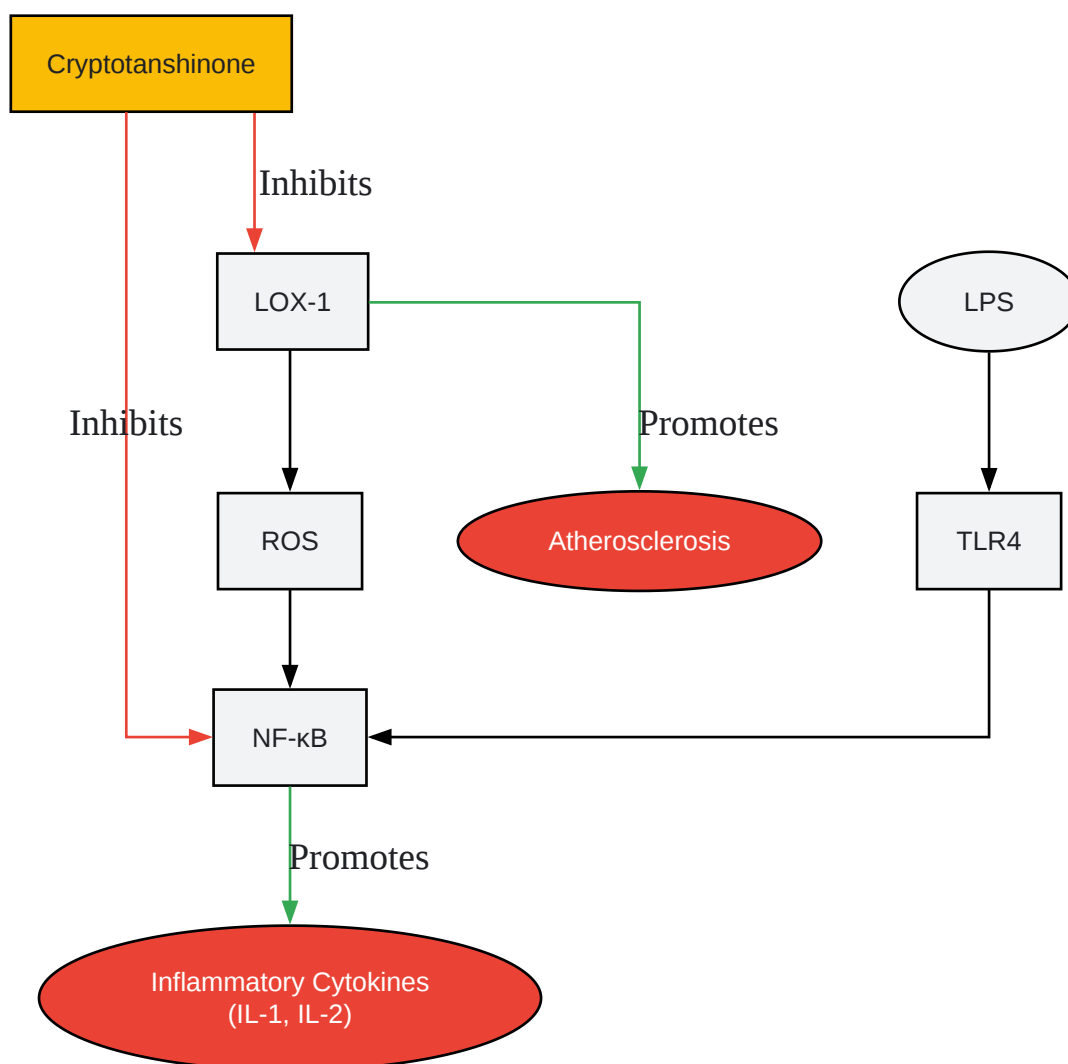
Signaling Pathways

Cryptotanshinone exerts its biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-cancer and anti-inflammatory activities.



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Caption: Cryptotanshinone's anti-cancer signaling pathways.



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Caption: Cryptotanshinone's anti-inflammatory signaling.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of Cryptotanshinone, essential for its continued investigation and development as a therapeutic agent. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. A thorough understanding of these fundamental characteristics is crucial for optimizing formulation, predicting bioavailability, and elucidating the mechanisms of action of this promising natural product.

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